4-(1-Methyl-1-phenylethyl)phenyl 3-piperidinylether
Overview
Description
4-(1-Methyl-1-phenylethyl)phenyl 3-piperidinylether is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and properties make it a subject of interest for researchers and industry professionals alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1-phenylethyl)phenyl 3-piperidinylether typically involves multiple steps, starting with the preparation of the phenyl ether core. One common method is the reaction of 4-(1-methyl-1-phenylethyl)phenol with 3-piperidinyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1-phenylethyl)phenyl 3-piperidinylether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The major product is typically the corresponding phenol derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major product is the substituted ether derivative.
Scientific Research Applications
4-(1-Methyl-1-phenylethyl)phenyl 3-piperidinylether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(1-Methyl-1-phenylethyl)phenyl 3-piperidinylether exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(1-Methyl-1-phenylethyl)phenyl 3-piperidinylether is unique in its structure and properties compared to similar compounds. Some similar compounds include:
4-(1-Methyl-1-phenylethyl)phenol: This compound lacks the piperidinyl group and has different chemical reactivity.
4-(1-Methyl-1-phenylethyl)aniline: This compound has an aniline group instead of the piperidinyl group, leading to different biological activities.
Properties
IUPAC Name |
3-[4-(2-phenylpropan-2-yl)phenoxy]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-20(2,16-7-4-3-5-8-16)17-10-12-18(13-11-17)22-19-9-6-14-21-15-19/h3-5,7-8,10-13,19,21H,6,9,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABYPWVYDRNGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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